molecular formula C19H16N4OS B2959020 4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine CAS No. 956961-86-7

4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Cat. No. B2959020
CAS RN: 956961-86-7
M. Wt: 348.42
InChI Key: HAXRQXZAPYRWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (MPTTP) is an organic compound with a wide range of applications in scientific research. It is a member of the pyrazol-5-amine family and is used as an important building block for other compounds. MPTTP has been studied for its potential applications in biochemistry, pharmacology and physiology, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

One study focuses on the synthesis of p-aminobenzoic acid diamides using 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, demonstrating a method to afford various diamides through acylation reactions. This research highlights a fundamental approach to modifying chemical structures for potential applications in material science or pharmaceuticals (A. A. Agekyan & G. G. Mkryan, 2015).

Materials Science

Functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including those similar in structure to 4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine, indicates a pathway for creating materials with enhanced swelling properties and thermal stability. These materials show potential for medical applications due to their promising antibacterial and antifungal activities (H. M. Aly & H. L. A. El-Mohdy, 2015).

Antifungal Applications

Research on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound has shown significant antifungal effects against Aspergillus terreus and Aspergillus niger. This suggests potential for developing new antifungal agents based on modifications of the core chemical structure of compounds like 4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (N. N. Jafar et al., 2017).

Molecular Docking and Quantum Chemical Calculations

A study utilizing molecular docking and quantum chemical calculations on a molecule structurally related to 4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine has provided insights into its potential biological effects and molecular properties. Such research underscores the importance of computational methods in predicting the activity of new compounds (A. Viji et al., 2020).

Anticancer Evaluation

The synthesis and evaluation of thiazol-4-amine derivatives for anticancer activity against various human cancer cell lines demonstrate the therapeutic potential of compounds with a similar structure to 4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine. This research paves the way for the development of new anticancer agents (T. Yakantham et al., 2019).

properties

IUPAC Name

4-(4-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-24-15-9-7-13(8-10-15)16-11-21-23(18(16)20)19-22-17(12-25-19)14-5-3-2-4-6-14/h2-12H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXRQXZAPYRWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

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